2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring, makes it a valuable entity in drug design and development.
Preparation Methods
The synthesis of 2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can occur under specific conditions using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: It can be used in the synthesis of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its bioactive profile . For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES: These isomeric variants also possess significant bioactivity.
The uniqueness of 2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C13H10Cl3N5OS |
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Molecular Weight |
390.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H10Cl3N5OS/c1-7-18-19-12-21(7)20-10(23-12)9-4-2-8(3-5-9)6-17-11(22)13(14,15)16/h2-5H,6H2,1H3,(H,17,22) |
InChI Key |
HFZAGMHZORYFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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